

HSD17B13-IN-80-d3 target protein and binding affinity

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Compound of Interest

Compound Name: HSD17B13-IN-80-d3

Cat. No.: B15138779

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In-Depth Technical Guide: HSD17B13-IN-80-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor **HSD17B13-IN-80-d3**, its target protein, binding affinity, and the broader context of its therapeutic potential.

Core Target Protein: 17 β -Hydroxysteroid Dehydrogenase 13 (HSD17B13)

The designated target protein for **HSD17B13-IN-80-d3** is 17 β -Hydroxysteroid Dehydrogenase 13 (HSD17B13).[1] This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[2] Primarily expressed in the liver, HSD17B13 is found associated with lipid droplets within hepatocytes.[3][4][5][6][7]

Functionally, HSD17B13 is an NAD⁺ dependent enzyme with broad substrate specificity, including roles in the metabolism of steroids (such as estradiol), other bioactive lipids like leukotriene B₄, and retinol.[2][7][8][9] Its upregulation is observed in patients with non-alcoholic fatty liver disease (NAFLD), and it is implicated in hepatic lipid metabolism.[4][6][10] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, including non-alcoholic steatohepatitis (NASH), making it a promising therapeutic target.[2][7][11]

Binding Affinity of HSD17B13-IN-80-d3

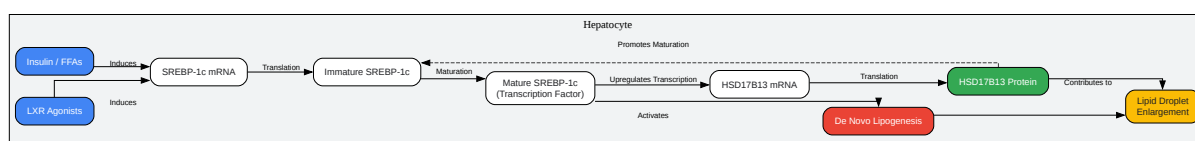
HSD17B13-IN-80-d3 is an inhibitor of HSD17B13.[1] The binding affinity has been quantified by its half-maximal inhibitory concentration (IC₅₀).

Compound	Target	Assay Substrate	IC ₅₀	Reference
HSD17B13-IN-80-d3	HSD17B13	Estradiol	< 0.1 μ M	[1]

Signaling Pathway and Mechanism of Action

HSD17B13 is involved in hepatic lipid metabolism and its expression is linked to the sterol regulatory element-binding protein-1c (SREBP-1c) pathway. SREBP-1c is a key transcription factor that regulates the expression of genes involved in lipogenesis. The expression of HSD17B13 is induced by the liver X receptor (LXR) agonist in a SREBP-1c-dependent manner. Furthermore, HSD17B13 may promote the maturation of SREBP-1c, creating a positive feedback loop that can contribute to hepatic lipogenesis and the progression of NAFLD.[2][12]

The binding and inhibitory activity of many small molecule inhibitors of HSD17B13, such as the well-characterized probe BI-3231, are dependent on the presence of the cofactor NAD⁺. [8][11] It is postulated that the positively charged NAD⁺ in the cofactor-binding pocket of the enzyme increases the binding affinity of negatively charged inhibitors.[11]



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HSD17B13 in the SREBP-1c signaling pathway.

Experimental Protocols

While a specific, detailed experimental protocol for the determination of the IC₅₀ of **HSD17B13-IN-80-d3** is not publicly available, a general methodology can be inferred from studies of similar HSD17B13 inhibitors.[9]

Objective: To determine the in vitro inhibitory activity of a test compound against HSD17B13.

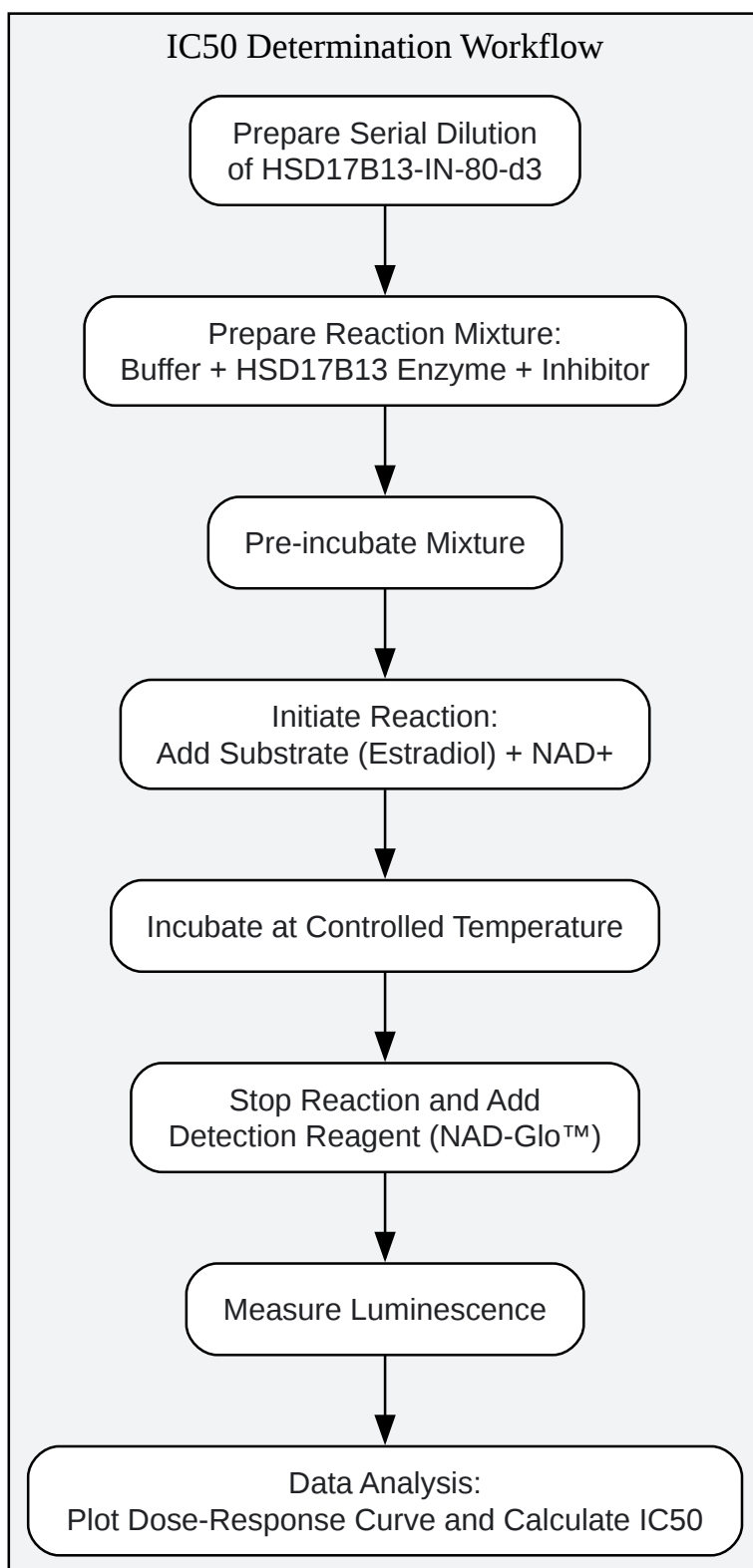
Materials:

- Recombinant human HSD17B13 enzyme
- Substrate (e.g., Estradiol or Leukotriene B4)
- Cofactor (NAD⁺)
- Test compound (e.g., **HSD17B13-IN-80-d3**) dissolved in DMSO
- Assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)
- Detection reagent (e.g., NAD-Glo™ Assay kit for measuring NADH production)
- 96-well or 384-well microplates

Procedure:

- Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
- Reaction Mixture Preparation: In each well of the microplate, the following are added:
 - Assay buffer
 - Recombinant HSD17B13 enzyme (at a final concentration of 50-100 nM)
 - Test compound at various concentrations (or DMSO for control)

- The mixture is pre-incubated.
- Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate (e.g., 10-50 μ M Estradiol) and cofactor (NAD⁺).
- Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
- Detection: The amount of NADH produced is quantified using a chemiluminescent assay such as the NAD-Glo™ assay. The luminescence is measured using a plate reader.
- Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.



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A generalized experimental workflow for IC50 determination.

Conclusion

HSD17B13-IN-80-d3 is a potent inhibitor of HSD17B13, a key enzyme in hepatic lipid metabolism and a promising therapeutic target for chronic liver diseases such as NAFLD and NASH. Its sub-micromolar IC₅₀ value indicates strong binding affinity. Further research into its selectivity, pharmacokinetic, and pharmacodynamic properties will be crucial in evaluating its potential as a therapeutic agent. The methodologies and pathways described herein provide a foundational understanding for researchers and drug development professionals working on the inhibition of HSD17B13.

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